molecular formula C21H29N5O3 B12241544 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No.: B12241544
M. Wt: 399.5 g/mol
InChI Key: SRUGCBKSKMDYCV-UHFFFAOYSA-N
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Description

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the piperidine carboxamide moiety. Common synthetic methods include:

    Condensation Reactions: Formation of the imidazo[1,2-b]pyridazine core through condensation of appropriate precursors.

    Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.

    Amidation: Formation of the piperidine carboxamide moiety through amidation reactions using piperidine derivatives and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine Derivatives: Compounds with similar core structures but different substituents.

    Cyclopropyl-containing Compounds: Molecules featuring the cyclopropyl group, which imparts unique chemical properties.

    Piperidine Carboxamide Derivatives: Compounds with the piperidine carboxamide moiety, known for their biological activities.

Uniqueness

4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H29N5O3

Molecular Weight

399.5 g/mol

IUPAC Name

4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide

InChI

InChI=1S/C21H29N5O3/c27-21(22-17-7-11-28-12-8-17)25-9-5-15(6-10-25)14-29-20-4-3-19-23-18(16-1-2-16)13-26(19)24-20/h3-4,13,15-17H,1-2,5-12,14H2,(H,22,27)

InChI Key

SRUGCBKSKMDYCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)NC5CCOCC5

Origin of Product

United States

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